molecular formula C13H12BNO3 B1353519 (3-(Phenylcarbamoyl)phenyl)boronic acid CAS No. 397843-71-9

(3-(Phenylcarbamoyl)phenyl)boronic acid

Cat. No.: B1353519
CAS No.: 397843-71-9
M. Wt: 241.05 g/mol
InChI Key: ZFEJFNWZHUMGRH-UHFFFAOYSA-N
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Description

(3-(Phenylcarbamoyl)phenyl)boronic acid (CAS: 397843-71-9; molecular formula: C₁₃H₁₂BNO₃) is a boronic acid derivative featuring a phenylcarbamoyl substituent at the meta position of the phenyl ring attached to the boronic acid group . This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry, materials science, and catalysis. The phenylcarbamoyl group enhances hydrophobicity and may participate in hydrogen bonding, which is critical for interactions with biological targets or supramolecular assemblies .

Properties

IUPAC Name

[3-(phenylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9,17-18H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEJFNWZHUMGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447319
Record name [3-(Phenylcarbamoyl)phenyl]boronic acid
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Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397843-71-9
Record name B-[3-[(Phenylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=397843-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name [3-(Phenylcarbamoyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Phenylcarbamoyl)benzeneboronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Phenylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3-(Phenylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

1.1 Role in Organic Reactions

The primary application of (3-(Phenylcarbamoyl)phenyl)boronic acid lies in its use as a reagent in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This compound can serve as an aryl source, allowing for the synthesis of complex organic molecules with high precision.

1.2 Mechanism of Action

The mechanism by which this compound participates in Suzuki-Miyaura coupling involves several key steps:

  • Oxidative Addition: The palladium catalyst inserts into the carbon-boron bond.
  • Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
  • Reductive Elimination: This step regenerates the palladium catalyst and forms the desired coupled product.

Medicinal Chemistry

2.1 Potential Therapeutic Applications

Research indicates that this compound may have applications in medicinal chemistry, particularly in cancer treatment. Its structure allows it to interact with biological pathways involved in tumor growth and proliferation.

2.2 Boron Neutron Capture Therapy

One notable application is its investigation for use in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to neutron radiation.

Materials Science

3.1 Synthesis of Advanced Materials

In materials science, this compound can be employed as a building block for synthesizing advanced materials. Its boronic acid functionality allows for the formation of polymers and other materials with tailored properties, enhancing their performance in various applications.

3.2 Comparison with Similar Compounds

The unique reactivity profile of this compound differentiates it from other boronic acids, such as:

Compound NameUnique Features
(4-Fluoro-3-methoxyphenyl)boronic acidContains a methoxy group enhancing solubility
(3-Fluoro-4-carboxyphenyl)boronic acidFeatures a carboxylic acid group affecting reactivity
(4-Fluoro-3-nitrobenzoic acid)Incorporates a nitro group influencing electronic properties

Case Studies

4.1 Research Findings

Several studies have documented the applications and efficacy of this compound:

  • A study published in Nature explored its role as a selective degrader of specific proteins linked to cancer progression, demonstrating its potential therapeutic benefits ( ).
  • Research highlighted its effectiveness in synthesizing novel drug candidates through various coupling reactions, showcasing its versatility in medicinal chemistry ( ).

Mechanism of Action

The mechanism of action of (3-(Phenylcarbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, thereby blocking its activity. This interaction is particularly effective against serine proteases and kinases, which play a role in various cellular pathways .

Comparison with Similar Compounds

Substituent Variations on the Carbamoyl Group

The carbamoyl group’s substituents significantly influence physicochemical properties and reactivity. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent on Carbamoyl Key Properties/Applications
(3-(Dimethylcarbamoyl)phenyl)boronic acid 373384-14-6 C₁₀H₁₃BNO₃ -N(CH₃)₂ Higher electron-donating effect; used in Suzuki couplings due to enhanced reactivity .
(3-(Methylcarbamoyl)phenyl)boronic acid 832695-88-2 C₉H₁₁BNO₃ -NHCH₃ Moderate steric hindrance; explored in enzyme inhibition studies .
(3-(Benzylcarbamoyl)phenyl)boronic acid 625470-96-4 C₁₄H₁₃BNO₃ -NHCH₂C₆H₅ Increased hydrophobicity; potential for membrane permeability enhancement .

Structural Insights :

  • Electron Effects : Dimethylcarbamoyl groups donate electrons, lowering the boronic acid’s pKa (~8.5–9.0) compared to phenylcarbamoyl analogs (~9.2–9.5), enhancing reactivity in cross-coupling reactions .
  • Steric Impact : Bulky substituents (e.g., benzyl) reduce reaction rates in Suzuki-Miyaura couplings but improve target selectivity in enzyme inhibition .

Fluorinated Analogs

Fluorine substitution alters electronic and binding properties:

Compound Name CAS Number Molecular Formula Substituent Position Key Findings
(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid 874288-40-1 C₁₃H₁₁BFNO₃ Fluorine at para position Enhanced acidity (pKa ~8.8); improved diagnostic accuracy in β-lactamase inhibition assays .
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid 1449133-22-5 C₁₂H₁₀BFN₂O₃ Pyridylcarbamoyl + fluorine Dual hydrogen-bonding sites; potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM) .

Comparative Analysis :

  • Fluorine’s electronegativity increases boronic acid acidity, facilitating interactions with serine residues in enzyme active sites .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound pKa (Predicted) LogP Water Solubility (mg/mL)
(3-(Phenylcarbamoyl)phenyl)boronic acid 9.2 2.8 0.45
(3-(Dimethylcarbamoyl)phenyl)boronic acid 8.9 1.9 1.20
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid 7.02 2.1 0.85

Biological Activity

(3-(Phenylcarbamoyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by recent research findings and case studies.

Overview of Boronic Acids in Medicinal Chemistry

Boronic acids, including their derivatives, have garnered attention for their unique ability to form reversible covalent bonds with biological molecules. This property allows them to act as enzyme inhibitors and therapeutic agents. The introduction of boronic acid groups into various bioactive molecules has been shown to enhance their pharmacological properties, including selectivity and bioavailability .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study evaluated its cytotoxic effects on cancer cell lines and found that it had a low IC50 value against MCF-7 cells (IC50: 18.76 ± 0.62 µg/mL), indicating potent activity against breast cancer cells while showing minimal toxicity to normal cells .

The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of the proteasome pathway, which is crucial for regulating cell cycle progression and apoptosis. For example, similar compounds have been shown to halt cell cycle progression at the G2/M phase, leading to growth inhibition in cancer cells .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. It has been reported to possess activity against various bacterial strains, including those resistant to conventional antibiotics. In one study, derivatives of phenylboronic acids were shown to inhibit class A carbapenemases (KPC-2 and GES-5) effectively, restoring the efficacy of β-lactam antibiotics like meropenem .

Synergistic Effects

The compound demonstrates synergistic effects when used in combination with β-lactam antibiotics, significantly enhancing their efficacy against resistant strains. Fractional inhibitory concentration index (FICI) tests confirmed these synergistic interactions, making it a promising candidate for developing new antibacterial therapies .

Enzyme Inhibition Properties

This compound has been characterized for its enzyme inhibition capabilities. It has shown moderate acetylcholinesterase inhibition (IC50: 115.63 ± 1.16 µg/mL), high butyrylcholinesterase inhibition (IC50: 3.12 ± 0.04 µg/mL), and antiurease activity (IC50: 1.10 ± 0.06 µg/mL) . These properties suggest potential applications in treating diseases related to enzyme dysregulation.

Case Studies and Research Findings

StudyFindingsReference
Study on Anticancer ActivityIC50 of 18.76 µg/mL against MCF-7 cancer cells; minimal toxicity on healthy cells
Antibacterial Activity AssessmentEffective against KPC-2 and GES-5; restores susceptibility to meropenem
Enzyme Inhibition StudyModerate acetylcholinesterase (IC50: 115.63 µg/mL); high butyrylcholinesterase inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(Phenylcarbamoyl)phenyl)boronic acid, and what challenges are associated with its purification?

  • Methodological Answer : Synthesis typically involves coupling phenyl isocyanate with 3-boronobenzoic acid derivatives, followed by activation of the boronic acid group. Challenges include low yields due to competing side reactions (e.g., boroxine formation at elevated temperatures) and purification difficulties caused by irreversible silica gel binding. Non-silica-based purification (e.g., recrystallization or ion-exchange chromatography) and low-temperature storage are recommended to mitigate these issues .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures comprehensive characterization:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR to confirm structure and boron coordination.
  • IR Spectroscopy : Identify carbonyl (C=O) and B-O vibrational modes.
  • LC-MS/MS : Quantify impurities (e.g., genotoxic boronic acids) with limits of detection (LOD) <1 ppm, validated per ICH guidelines .
  • X-ray Crystallography : Resolve supramolecular interactions, such as hydrogen bonding between the carbamoyl group and boronic acid .

Q. How does the phenylcarbamoyl substituent influence the stability of this compound under varying pH conditions?

  • Methodological Answer : The electron-withdrawing carbamoyl group enhances boron's Lewis acidity, increasing reactivity toward diols at physiological pH (7.4). Stability studies should use phosphate-buffered solutions (pH 6.5–8.5) with UV-Vis or 11B^{11}\text{B} NMR to monitor boronate ester formation .

Advanced Research Questions

Q. How do electronic effects of the phenylcarbamoyl group modulate the boronic acid’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The carbamoyl group reduces electron density at boron, accelerating transmetallation but potentially increasing oxidative deboronation. Compare coupling efficiency with electron-neutral (e.g., methyl) or electron-donating substituents using Pd(PPh3_3)4_4/K2_2CO3_3 in THF/water. Monitor yields via HPLC and optimize ligand choice (e.g., SPhos for sterically hindered substrates) .

Q. What computational strategies can predict the tautomeric behavior and supramolecular interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models tautomeric equilibria (e.g., boronic acid ↔ boroxine). Hirshfeld surface analysis of X-ray data quantifies intermolecular interactions (e.g., C-H···O and B-O···H bonds), guiding crystal engineering for improved solubility .

Q. What methodologies are suitable for quantifying this compound as a genotoxic impurity in pharmaceuticals?

  • Methodological Answer : Develop a validated LC-MS/MS method with a hydrophilic interaction liquid chromatography (HILIC) column. Use multiple reaction monitoring (MRM) transitions specific to the target analyte (e.g., m/z 259 → 183 for protonated molecular ions). Achieve LOD <0.1 ppm by optimizing ion source parameters and matrix-matched calibration .

Q. How can this compound be functionalized for selective glucose sensing in biological fluids?

  • Methodological Answer : Incorporate the compound into carbon dots via one-pot hydrothermal synthesis. The carbamoyl group enhances hydrophilicity and binding affinity for cis-diols in glucose. Validate selectivity against interferents (e.g., fructose, uric acid) using fluorescence quenching assays in human serum .

Q. What in vitro assays are recommended to evaluate the antitubulin activity of this compound derivatives?

  • Methodological Answer : Perform tubulin polymerization inhibition assays (IC50_{50} determination) using purified bovine tubulin. Compare with combretastatin A-4 as a positive control. Validate cytotoxicity via MTT assays across 39 cancer cell lines (e.g., Jurkat, B-16) and analyze apoptosis via flow cytometry with Annexin V/PI staining .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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